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Compound of Interest

Compound Name: Methyl phenyl oxalate

Cat. No.: B14670481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of methyl phenyl oxalate. Given the absence of publicly available experimental spectra, this
document leverages predictive models to detail the expected spectroscopic properties,
including Infrared (IR), Nuclear Magnetic Resonance (*H NMR and 3C NMR), and Mass
Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also
provided.

Chemical Structure and Properties
e |[UPAC Name: 1-O-methyl 2-O-phenyl oxalate

e Molecular Formula: CoHgOa4

e Molecular Weight: 180.16 g/mol

o CAS Number: 38250-12-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl phenyl oxalate.
These predictions are based on established computational models and provide a reliable
reference for the identification and characterization of this compound.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b14670481?utm_src=pdf-interest
https://www.benchchem.com/product/b14670481?utm_src=pdf-body
https://www.benchchem.com/product/b14670481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14670481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: Predicted *H NMR Data
Chemical Shift L . .
Multiplicity Integration Assighment
(ppm)
] Aromatic protons
7.45-7.20 Multiplet 5H
(phenyl group)
Methyl protons (-
3.90 Singlet 3H P (
OCHs)
Solvent: CDCIs, Reference: TMS (0 ppm)
Table 2: Predicted *C NMR Data
Chemical Shift (ppm) Assignment
163.5 Ester Carbonyl Carbon (C=0)
157.0 Oxalate Carbonyl Carbon (C=0)
150.5 Aromatic Carbon (C-O)
129.5 Aromatic Carbons (ortho/para)
126.0 Aromatic Carbon (meta)
121.0 Aromatic Carbons (ipso)
53.0 Methyl Carbon (-OCHs)

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2960 - 2850 Medium Aliphatic C-H Stretch (methyl)

1780 - 1760 Strong Asymmetric C=0 Stretch
(ester)

1750 - 1730 Strong Symmetric C=0 Stretch (ester)

1600, 1490 Medium-Weak Aromatic C=C Bending

1200 - 1000 Strong C-O Stretch

Table 4: Predicted Mass Spectrometry (MS)

Fragmentation
miz Relative Intensity Possible Fragment
180 Moderate [M]* (Molecular lon)
121 High [CeHsOCOJ*
94 Moderate [CeHsOH]*
77 High [CeHs]*
59 High [COOCH:s]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of methyl phenyl

oxalate.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in methyl phenyl oxalate.

Methodology:

e Sample Preparation:
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o For a liquid sample, a thin film is prepared by placing a drop of the compound between
two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with
dry KBr powder and pressing the mixture into a translucent disk.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:
o A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

o The prepared sample is placed in the spectrometer, and the IR spectrum is recorded,
typically in the range of 4000-400 cm~1.

» Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the functional groups of an ester and an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of methyl phenyl oxalate.
Methodology:
e Sample Preparation:

o Approximately 5-10 mg of methyl phenyl oxalate is dissolved in about 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIl3).

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
o The solution is transferred to a 5 mm NMR tube.

¢ Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition:

o H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum.
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o 13C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for
each unique carbon atom.

o Data Analysis: The chemical shifts, integration (for 1H), and multiplicities of the signals are
analyzed to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl phenyl
oxalate.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule, where the
sample is bombarded with a high-energy electron beam.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the
fragmentation pattern, which provides structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the complete spectroscopic
characterization of methyl phenyl oxalate.
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Caption: Experimental workflow for the spectroscopic characterization of methyl phenyl
oxalate.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of Methyl Phenyl
Oxalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14670481#spectroscopic-characterization-of-methyl-
phenyl-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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